molecular formula C4H9NO B2705598 5-Methyloxazolidine CAS No. 58328-22-6

5-Methyloxazolidine

Cat. No.: B2705598
CAS No.: 58328-22-6
M. Wt: 87.122
InChI Key: HBVZPVWFLGXUAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyloxazolidine is a heterocyclic organic compound with the molecular formula C4H9NO. It is a five-membered ring structure containing both nitrogen and oxygen atoms. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyloxazolidine typically involves the condensation reaction of simple amines, such as 2-aminoethanol, with aldehydes or ketones, such as formaldehyde. The reaction is carried out under anhydrous conditions to eliminate water and form the five-membered ring structure . The process can be summarized as follows:

    Preparation of Materials: Isopropanolamine, formaldehyde, and 1,1,3,3-tetramethylguanidine are prepared. The molar ratio of isopropanolamine to formaldehyde to 1,1,3,3-tetramethylguanidine is 1:1.2-2.0:0.000065-0.0065.

    Reaction Setup: Isopropanolamine and 1,1,3,3-tetramethylguanidine are added to a four-neck flask equipped with an electric stirrer and a condenser. Formaldehyde solution is slowly added in an ice-water bath.

    Reaction Conditions: The mixture is kept at a controlled temperature for 4 hours, followed by cooling to room temperature.

    Product Isolation: The final product is obtained by distilling under reduced pressure to remove water.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield, product stability, and minimal byproducts. The use of catalysts and controlled reaction conditions ensures efficient production .

Chemical Reactions Analysis

Types of Reactions

5-Methyloxazolidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific ring structure and functional groups, which confer distinct reactivity and stability. Compared to similar compounds, it offers better properties in terms of effectiveness against microbial growth and stability under various conditions .

Properties

IUPAC Name

5-methyl-1,3-oxazolidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO/c1-4-2-5-3-6-4/h4-5H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBVZPVWFLGXUAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

87.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.